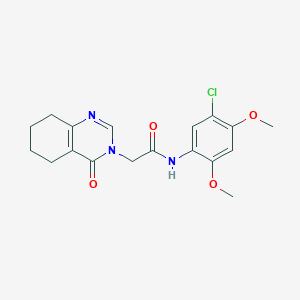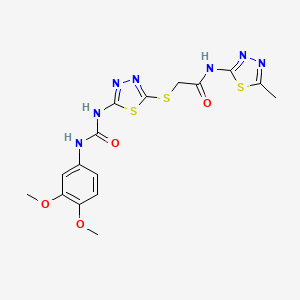
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosensitive Protecting Groups
One significant application of compounds similar to 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is in the realm of photosensitive protecting groups. Protecting groups like 3,5-dimethoxybenzyl have shown great promise in synthetic chemistry, particularly for their application in the development of photosensitive protecting groups. This innovation is still in its developmental stage, yet it demonstrates significant potential for future advancements in synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).
Benzothiazole Derivatives in Medicinal Chemistry
The combination of (thio)urea and benzothiazole derivatives, similar in structure to the compound , forms compounds like 2-(thio)ureabenzothiazoles, which have demonstrated a wide spectrum of biological activities. These compounds hold significant importance in medicinal chemistry due to their versatility and broad spectrum of pharmacological activities. For instance, Frentizole, a derivative of this combination, is used in the treatment of rheumatoid arthritis and systemic lupus erythematosus. This highlights the potential of such compounds as valuable therapeutic agents with applications in various medical fields (Rosales-Hernández et al., 2022).
Thiazole Derivatives in Pharmacology
Thiazole derivatives, a core part of the compound's structure, are recognized for their extensive pharmacological potential. Over the years, significant research has been dedicated to the development of thiazole derivatives with therapeutic activities like antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. This has led to the development of a multitude of novel thiazole derivatives, showcasing the adaptability and potential of these compounds in pharmaceutical research (Leoni et al., 2014).
Benzofused Thiazole Derivatives for Antioxidant and Anti-inflammatory Applications
Benzofused thiazole analogues have been explored as lead molecules for the design and development of therapeutic agents. The research conducted on these derivatives indicates their potential in vitro antioxidant and anti-inflammatory activities. This underscores the significance of these compounds in the development of alternative therapeutic agents for treating inflammatory conditions and oxidative stress (Raut et al., 2020).
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-26-19-10-17(11-20(13-19)27-2)14-28-22-24-18(15-29-22)12-21(25)23-9-8-16-6-4-3-5-7-16/h3-7,10-11,13,15H,8-9,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBQLEPLNUYFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2423537.png)


![7-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)






![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2423553.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2423555.png)

![1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole](/img/structure/B2423558.png)
